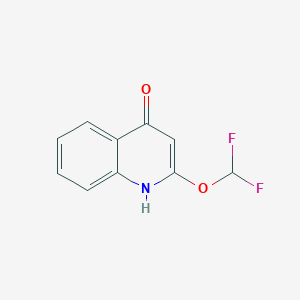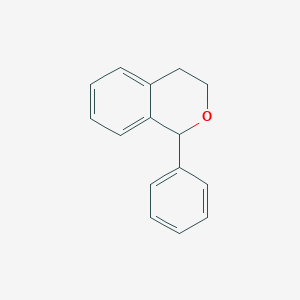
4-Methoxy-2-(trifluoromethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(trifluoromethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a methoxy group and a trifluoromethyl group in the indole structure imparts unique chemical and physical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(trifluoromethyl)-1H-indole typically involves the introduction of the methoxy and trifluoromethyl groups onto the indole ring. One common method is the reaction of 4-methoxyindole with trifluoromethylating agents under specific conditions. For example, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-methoxy-2-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 4-methoxy-2-(trifluoromethyl)indoline.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-2-(trifluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 4-Trifluoromethoxyphenylboronic acid
- 4-Methoxy-2-(trifluoromethyl)benzoyl chloride
Uniqueness
4-Methoxy-2-(trifluoromethyl)-1H-indole is unique due to the presence of both methoxy and trifluoromethyl groups on the indole ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H8F3NO |
|---|---|
Poids moléculaire |
215.17 g/mol |
Nom IUPAC |
4-methoxy-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C10H8F3NO/c1-15-8-4-2-3-7-6(8)5-9(14-7)10(11,12)13/h2-5,14H,1H3 |
Clé InChI |
RLNJCJMZBMZVEP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)

![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)









![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)
